Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester
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Overview
Description
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is a synthetic organic compound with a complex structure It is derived from glycine, an amino acid, and features a fluoroacetyl group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Substituted glycine derivatives.
Scientific Research Applications
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways . The fluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is unique due to the presence of both a fluoroacetyl group and a naphthyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other glycine derivatives .
Properties
CAS No. |
23554-61-2 |
---|---|
Molecular Formula |
C15H14FNO3 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
methyl 2-[(2-fluoroacetyl)-naphthalen-1-ylamino]acetate |
InChI |
InChI=1S/C15H14FNO3/c1-20-15(19)10-17(14(18)9-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
InChI Key |
SSUIANFQGFPVKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Origin of Product |
United States |
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